molecular formula C9H18N2O B7931721 (S)-N-Ethyl-N-(pyrrolidin-2-ylmethyl)acetamide

(S)-N-Ethyl-N-(pyrrolidin-2-ylmethyl)acetamide

Cat. No.: B7931721
M. Wt: 170.25 g/mol
InChI Key: UWPNDGSXNMIWKK-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-N-Ethyl-N-(pyrrolidin-2-ylmethyl)acetamide (CAS 1353973-89-3) is a chiral acetamide derivative of high interest in medicinal chemistry and pharmaceutical research. This compound serves as a versatile synthetic intermediate or building block for the development of novel bioactive molecules. Its structure incorporates a pyrrolidine ring, a privileged scaffold frequently found in ligands for central nervous system (CNS) targets . The exploration of analogous N-substituted acetamides has demonstrated significant potential in the development of opioid receptor agonists. Specifically, conformational analysis of related N-[2-(1-pyrrolidinyl)ethyl]acetamides has been successfully applied in the design of a novel series of potent and selective kappa opioid (κ) agonists . One optimized compound from this class was reported to be 146-fold more active than the standard U-50488 in vitro and exhibited potent analgesic effects in vivo . This establishes the structural framework as a valuable template for neuropharmacological research. With the molecular formula C 9 H 18 N 2 O and a molecular weight of 170.25 g/mol , this (S)-configured enantiomer offers researchers a specific chiral space for structure-activity relationship (SAR) studies. It is intended for use in laboratory research only. This product is not a drug, diagnostic, or cosmetic ingredient, and it is strictly for Research Use Only (RUO).

Properties

IUPAC Name

N-ethyl-N-[[(2S)-pyrrolidin-2-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-3-11(8(2)12)7-9-5-4-6-10-9/h9-10H,3-7H2,1-2H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWPNDGSXNMIWKK-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCN1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C[C@@H]1CCCN1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Resolution via Tartaric Acid Diastereomer Formation

A widely employed method involves the resolution of racemic N-ethyl-2-aminomethylpyrrolidine using chiral resolving agents. The process outlined in Patent CN102442935A proceeds as follows:

  • Reaction Setup : A mixture of (R,S)-N-ethyl-2-aminomethylpyrrolidine is treated with L-tartaric acid in a solvent system (e.g., ethanol/water, 5:1 mass ratio).

  • Crystallization : Cooling to 10–20°C induces selective crystallization of the (S)-enantiomer-tartrate complex.

  • Isolation : The diastereomeric salt is filtered and washed with cold ethanol.

  • Free Base Liberation : Treatment with NaOH (pH 9–10) releases the (S)-enantiomer, followed by solvent removal and distillation.

Key Data :

ParameterValueSource
Yield35–40%
Enantiomeric Excess>99% (HPLC)
Solvent SystemEthanol/water (5:1)

Advantages : High enantiopurity; suitable for large-scale production.
Limitations : Moderate yield due to partial racemization during base treatment.

Stereoselective Acylation of Pyrrolidine Derivatives

Acylation of (S)-pyrrolidin-2-ylmethylamine with ethyl acetyl chloride or acetic anhydride under controlled conditions achieves direct stereochemical retention. EvitaChem’s protocol for analogous compounds involves:

  • Amine Activation : (S)-pyrrolidin-2-ylmethylamine is dissolved in dry dichloromethane with triethylamine (3 eq).

  • Acylation : Acetyl chloride (1.2 eq) is added dropwise at 0°C, followed by stirring at 25°C for 12 h.

  • Workup : The mixture is washed with brine, dried (Na₂SO₄), and purified via silica chromatography.

Key Data :

ParameterValueSource
Yield68–74%
Purity>98% (NMR)
Reaction Temperature0°C → 25°C

Advantages : Retains chirality; minimal racemization.
Limitations : Requires anhydrous conditions and chiral starting material.

Coupling Reactions Using Carbodiimide Reagents

EDCI-mediated coupling between (S)-pyrrolidin-2-ylmethylamine and acetic acid is described in Ambeed’s synthesis :

  • Activation : Acetic acid (1.3 eq) and EDCI (3 eq) are added to the amine in pyridine.

  • Coupling : Stirred at 25°C for 12 h.

  • Purification : Column chromatography (n-hexane/ethyl acetate) yields the product.

Key Data :

ParameterValueSource
Yield70–75%
CatalystEDCI
SolventPyridine

Advantages : High functional group tolerance.
Limitations : Costly reagents; byproduct removal required.

Reductive Amination Strategies

A two-step approach from pyrrolidin-2-ylmethanamine and ethyl glyoxalate is reported in patent WO2015155664A1 :

  • Imine Formation : React pyrrolidin-2-ylmethanamine with ethyl glyoxalate in THF.

  • Reduction : Sodium cyanoborohydride (NaBH₃CN) reduces the imine intermediate.

  • Acylation : Acetic anhydride treatment finalizes the acetamide group.

Key Data :

ParameterValueSource
Overall Yield50–55%
Stereoselectivity99:1 (R:S)
Reduction AgentNaBH₃CN

Advantages : Avoids pre-chiral starting materials.
Limitations : Multi-step process; moderate yield.

Industrial-Scale Synthesis Considerations

For bulk production, continuous flow systems are preferred (e.g., VulcanChem’s method ):

  • Reactor Setup : Ethylamine and pyrrolidin-2-ylmethyl chloride are fed into a flow reactor.

  • Acylation : Acetyl chloride is introduced in a second chamber at 50°C.

  • In-Line Purification : Simulated moving bed (SMB) chromatography isolates the (S)-enantiomer.

Key Data :

ParameterValueSource
Throughput1–5 kg/day
Purity>99.5%
Cost Efficiency30% reduction vs. batch

Advantages : High throughput; consistent quality.
Limitations : Initial capital investment required.

Comparative Analysis of Methods

MethodYield (%)Enantiopurity (%)ScalabilityCost
Chiral Resolution35–40>99HighLow
Stereoselective Acylation68–74>98ModerateMedium
EDCI Coupling70–7597–99LowHigh
Reductive Amination50–5599ModerateMedium
Continuous Flow80–85>99.5HighHigh

Chemical Reactions Analysis

Types of Reactions

(S)-N-Ethyl-N-(pyrrolidin-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon or other transition metal catalysts.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

(S)-N-Ethyl-N-(pyrrolidin-2-ylmethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-N-Ethyl-N-(pyrrolidin-2-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below summarizes key structural differences and inferred properties of (S)-N-Ethyl-N-(pyrrolidin-2-ylmethyl)acetamide and related compounds:

Compound Name Substituents on Acetamide Nitrogen Key Structural Features Physicochemical Properties Biological Relevance Reference
This compound Ethyl, (S)-pyrrolidin-2-ylmethyl Chiral center, pyrrolidine ring Moderate logP (estimated ~2.5–3.0) Potential enzyme inhibition (hydrophobic interactions)
N-Ethyl-N-[2-(1H-indol-3-yl)-ethyl]-acetamide Ethyl, 2-(indol-3-yl)ethyl Indole substituent Higher logP (~3.5–4.0) Synthesized via hydroformylation; indole moiety may target serotonin receptors
2-(3-Chloro-4-hydroxyphenyl)-N-phenethylacetamide Phenethyl, 3-chloro-4-hydroxyphenyl Aromatic rings, chloro group logP ~3.8 17β-HSD2 inhibition (IC₅₀ ~1–10 µM); hydrophobic/aromatic interactions
N-Ethyl-N-[(S)-1-(2-hydroxyethyl)-pyrrolidin-2-ylmethyl]-acetamide Ethyl, (S)-1-(2-hydroxyethyl)pyrrolidine Hydroxyethyl-pyrrolidine substituent Lower logP (~1.5–2.0) due to hydroxyl Enhanced solubility; potential CNS activity
2-Ethoxy-N-(2-(6-(methylthio)pyrazolo-pyrimidinyl)ethyl)acetamide Ethoxy, pyrazolo-pyrimidinyl ethyl Heterocyclic substituent logP ~2.8 Kinase inhibition (e.g., JAK/STAT pathways)
(S)-N-[1-(2-Naphthyl)ethyl]acetamide 1-(2-Naphthyl)ethyl Bulky naphthyl group logP ~3.4 Steric hindrance; potential for π-π stacking

Stereochemical and Conformational Considerations

The S-configuration of the pyrrolidine moiety in this compound is critical for enantioselective interactions. For example:

  • Enzyme Binding : The chiral pyrrolidine may align with hydrophobic pockets in enzymes like 17β-HSD2, similar to how aromatic substituents in 2-(3-chloro-4-hydroxyphenyl)-N-phenethylacetamide enhance binding .
  • Solubility vs. Lipophilicity : Compared to the hydroxyethyl-pyrrolidine variant , the target compound lacks polar groups, favoring membrane permeability but reducing aqueous solubility.

Biological Activity

(S)-N-Ethyl-N-(pyrrolidin-2-ylmethyl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of the Compound

This compound is characterized by a pyrrolidine ring, which is known for its role in various pharmacological applications. The compound exhibits properties that may influence neurotransmitter systems and has implications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. Key mechanisms include:

  • Receptor Modulation : The compound may act as an agonist or antagonist at neurotransmitter receptors, particularly those involved in the central nervous system (CNS) .
  • Enzyme Interaction : It can bind to enzymes, modulating their activity and influencing various signaling pathways .

Neuropharmacological Effects

Research indicates that compounds with similar structures to this compound exhibit significant neuropharmacological effects. These effects include:

  • Antagonism at Muscarinic Receptors : Some derivatives have shown potential as muscarinic receptor antagonists, which are implicated in cognitive functions and memory .
  • Influence on Mood and Behavior : The modulation of neurotransmitter release can lead to changes in mood and cognitive processes .

Antitumor Activity

A notable area of interest is the antitumor effects associated with similar compounds. For instance, a related compound demonstrated a reduction in viability of aggressive cancer cell lines by 55% after treatment . This suggests potential applications in cancer therapy.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrrolidine derivatives, including this compound. Below are summarized findings from relevant research:

StudyFindings
In Vitro Antitumor Study A related compound reduced MDA-MB-231 cell viability by 55% at 10 μM concentration over three days .
Neuropharmacological Assessment Compounds similar to this compound showed significant interactions with muscarinic receptors, indicating potential therapeutic roles in CNS disorders .
Antibacterial Activity Pyrrolidine derivatives exhibited varying antibacterial properties against Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential .

Table 1: Biological Activities of Pyrrolidine Derivatives

Compound NameStructure FeaturesBiological Activity
N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)acetamidePiperidine ring; pyrazine substituentPotential muscarinic receptor antagonist
(S)-2-Amino-N-(1-benzylpyrrolidin-3-yl)methyl-N-methylacetamidePyrrolidine ring; methyl substitutionNeuroactive properties
(S)-N-(benzyl)pyrrolidin-2-amino-N-propionamideSimilar pyrrolidine structure; propionamide moietyModulates neurotransmitter systems

Table 2: Antitumor Efficacy Data

CompoundCell Line TestedConcentration (μM)% Viability Reduction
(±)-25MDA-MB-2311055%

Q & A

Q. What are the recommended synthetic routes for (S)-N-Ethyl-N-(pyrrolidin-2-ylmethyl)acetamide, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or amidation reactions. A typical approach involves reacting (S)-pyrrolidin-2-ylmethylamine with ethyl bromoacetate under basic conditions (e.g., K₂CO₃ in acetonitrile), followed by purification via column chromatography or recrystallization . Purity optimization requires analytical validation using HPLC (≥95% purity threshold) and NMR spectroscopy to confirm stereochemical integrity .

Q. How is the stereochemical configuration of the (S)-enantiomer validated experimentally?

  • Methodological Answer : Chiral resolution techniques, such as chiral HPLC using a cellulose-based column (e.g., Chiralpak IC), coupled with circular dichroism (CD) spectroscopy, are employed to confirm the S-configuration. Single-crystal X-ray diffraction (SXRD) with SHELXL refinement provides definitive structural proof .

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?

  • Methodological Answer : Use receptor-binding assays (e.g., radioligand displacement for σ-receptors or GPCRs) to evaluate affinity. Cytotoxicity can be assessed via MTT assays in cancer cell lines (e.g., HeLa or MCF-7), with IC₅₀ values calculated using nonlinear regression . Dose-response curves should be validated in triplicate.

Advanced Research Questions

Q. How does the (S)-enantiomer’s bioactivity compare to its (R)-counterpart in target engagement?

  • Methodological Answer : Comparative studies require enantioselective synthesis of both isomers. Use molecular docking (e.g., AutoDock Vina) to predict binding poses to targets like σ-receptors or enzymes. In vitro functional assays (e.g., cAMP inhibition) can quantify enantiomer-specific efficacy. For example, the (S)-form may exhibit 3–5-fold higher potency due to steric compatibility with chiral binding pockets .

Q. What strategies resolve contradictions in cytotoxicity data across different cell lines?

  • Methodological Answer : Contradictions often arise from cell-specific uptake or metabolic differences. Conduct transportability studies (e.g., Caco-2 permeability assays) and quantify intracellular concentrations via LC-MS/MS. Cross-validate findings using siRNA knockdown of suspected resistance genes (e.g., ABC transporters) .

Q. How can computational modeling guide the design of derivatives with improved metabolic stability?

  • Methodological Answer : Perform in silico ADMET profiling using tools like SwissADME to predict metabolic hotspots (e.g., CYP450 oxidation sites). Introduce steric hindrance (e.g., methyl groups) or replace labile moieties (e.g., ester-to-amide substitutions). Validate stability in microsomal assays (human liver microsomes + NADPH) with half-life (t₁/₂) comparisons .

Methodological Notes

  • Structural Analysis : Always cross-validate NMR (¹H/¹³C) and HRMS data with theoretical predictions (e.g., ChemDraw). For crystallography, SHELXL refinement is preferred for high-resolution structures .
  • Toxicity Screening : Reference acetamide’s IARC Group 2B profile but adjust for substituent effects using Ames tests or zebrafish embryo models .
  • Data Reproducibility : Ensure synthetic batches are characterized identically (e.g., same HPLC gradient) and include negative controls in biological assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.